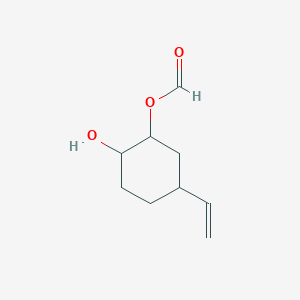![molecular formula C11H11N3O B13805453 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 767583-48-2](/img/structure/B13805453.png)
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the class of quinazolinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the desired quinazolinone structure under mild conditions . The reaction conditions usually involve room temperature and a metal-free environment, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
科学的研究の応用
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can modulate signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy, as it can potentially inhibit tumor growth and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinazolin-4(3H)-ones: These compounds also have a quinazolinone core but differ in their oxidation state and substituents.
Uniqueness
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific substitution pattern and its ability to act as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase. This dual inhibition is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
特性
CAS番号 |
767583-48-2 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
3-methyl-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
InChI |
InChI=1S/C11H11N3O/c1-7-6-12-10-8-4-2-3-5-9(8)13-11(15)14(7)10/h2-5,7,12H,6H2,1H3 |
InChIキー |
GMPJHEGSYGHTTI-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=C3C=CC=CC3=NC(=O)N12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


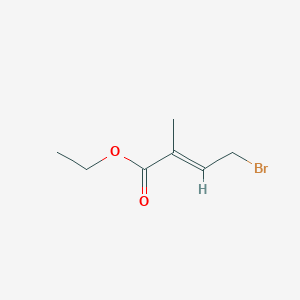
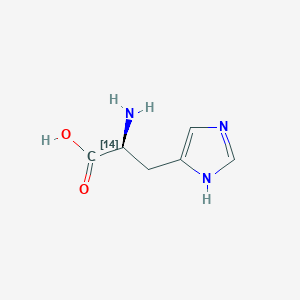

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

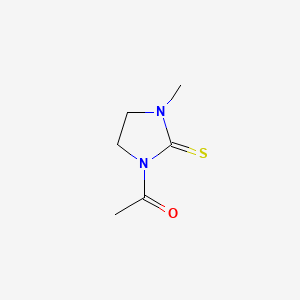

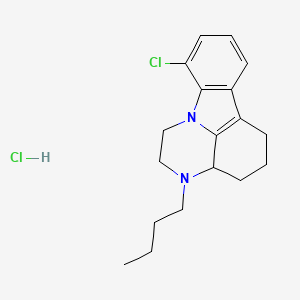
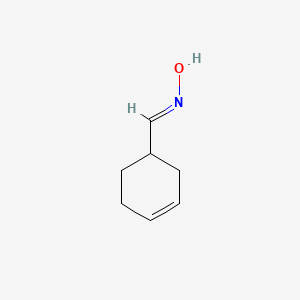
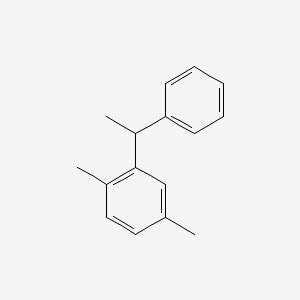
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
